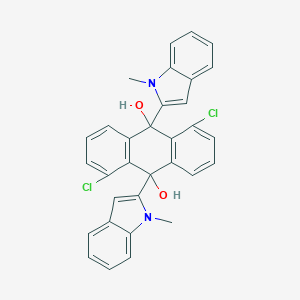![molecular formula C21H20N2O2S2 B290253 ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE](/img/structure/B290253.png)
ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is a complex organic compound that features a quinoline core structure with additional functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with ethyl 4-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
科学的研究の応用
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function[7][7].
類似化合物との比較
Similar Compounds
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Shares a similar core structure but lacks the ethyl 4-aminobenzoate moiety.
Ethyl 4-aminobenzoate: Contains the benzoate group but lacks the quinoline core.
Quinoline derivatives: Various quinoline-based compounds with different substituents and functional groups.
Uniqueness
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is unique due to its combination of a quinoline core with a dithiolo ring and an ethyl 4-aminobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C21H20N2O2S2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
ethyl 4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate |
InChI |
InChI=1S/C21H20N2O2S2/c1-4-25-20(24)13-9-11-14(12-10-13)22-19-17-15-7-5-6-8-16(15)23-21(2,3)18(17)26-27-19/h5-12,23H,4H2,1-3H3 |
InChIキー |
JAWQRWBTLBJPSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2 |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol](/img/structure/B290170.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)
![ethyl [(5E)-2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]carbamate](/img/structure/B290176.png)




![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)


